Structural Tautomer Identity vs. Aromatic 1H-1,2,4-Triazole-3-sulfonamide (CAS 89517-96-4)
The 2,3‑dihydro‑1H‑1,2,4‑triazole‑3‑sulfonamide (C₂H₆N₄O₂S, MW 150.16) is the 2,3‑dihydro tautomer. The most common commercially available analog is 1H‑1,2,4‑triazole‑3‑sulfonamide (C₂H₄N₄O₂S, MW 148.14, CAS 89517‑96‑4) . The key difference is the saturation level: the target compound has one additional H₂ unit, resulting in a partially saturated ring. No direct biological or reactivity head‑to‑head data exist in the public domain. Procurement differentiation relies on analytical identity validation (e.g., ¹H NMR, LC‑MS) rather than bioassay comparison.
| Evidence Dimension | Molecular formula and saturation state |
|---|---|
| Target Compound Data | C₂H₆N₄O₂S, MW 150.16, partially saturated 2,3‑dihydro ring |
| Comparator Or Baseline | 1H‑1,2,4‑Triazole‑3‑sulfonamide (CAS 89517‑96‑4): C₂H₄N₄O₂S, MW 148.14, fully aromatic ring |
| Quantified Difference | ΔMW = 2.02 Da; one additional unsaturation in comparator |
| Conditions | Calculated from molecular formulas; no experimental assay. |
Why This Matters
Incorrect tautomer procurement leads to a different chemical entity, compromising synthetic reproducibility and invalidating structure‑activity relationship studies.
